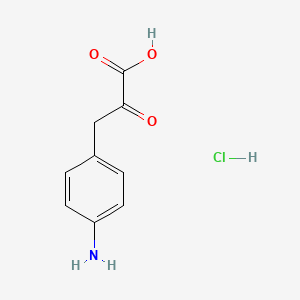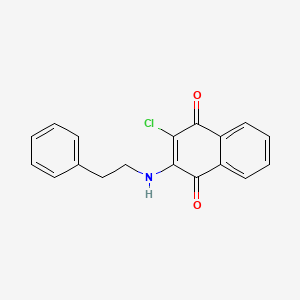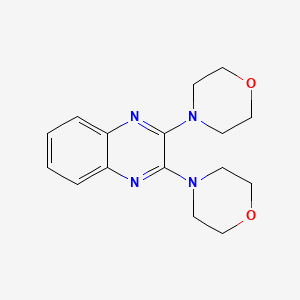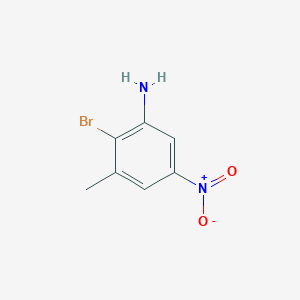
N-cyclohexyldicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyldicarbonimidic diamide is an organic compound with the molecular formula C8H15N3O2. It is known for its use in organic synthesis, particularly in peptide synthesis. This compound is characterized by its linear structure and the presence of a carbodiimide functional group, which is essential for its reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyldicarbonimidic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide. The reaction proceeds as follows: [ (R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O ] Alternatively, the dehydration of N,N’-dialkylureas can yield this compound: [ (R(H)N)_2CO \rightarrow (RN)_2C + H_2O ] Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents in this reaction .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of cyclohexylamine with carbon disulfide to form N,N’-cyclohexylthiourea, which is then desulfurized to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyldicarbonimidic diamide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form guanidines.
Condensation Reactions: It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by reacting with carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include peptides, esters, and guanidines. These products are essential in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
N-cyclohexyldicarbonimidic diamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyldicarbonimidic diamide involves its role as a coupling agent. It facilitates the formation of peptide bonds by activating carboxylic acids to react with amines, forming an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired peptide bond, with the byproduct being dicyclohexylurea .
Comparison with Similar Compounds
N-cyclohexyldicarbonimidic diamide is often compared with other carbodiimides, such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. While all these compounds serve as coupling agents in peptide synthesis, this compound is unique due to its specific reactivity and the stability of its intermediates .
List of Similar Compounds
- N,N’-dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- N,N’-dimethylcarbodiimide
Properties
CAS No. |
68498-52-2 |
|---|---|
Molecular Formula |
C24H18N4Na2O7S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
AGBBNHKFMVBCJG-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)NC(=O)NC(=O)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



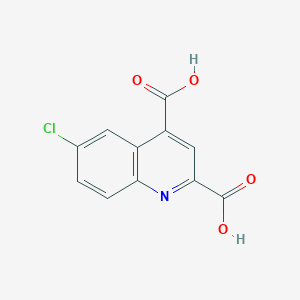



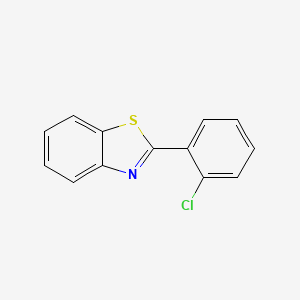

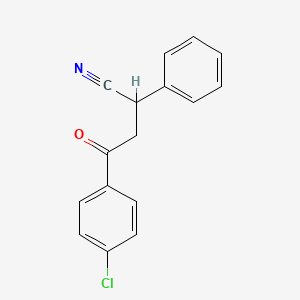
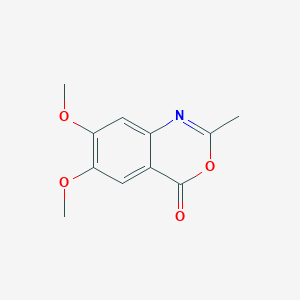
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)
